Computed LogP Gradient: Target vs. Parent vs. 1-Methyl Derivative
The 1-tert-butyl substitution substantially increases computed lipophilicity relative to the unsubstituted parent and the 1-methyl analog. The target compound exhibits an XLogP3-AA of 1.0 [1], compared to -0.2 for the parent 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one [2] and 0.56 for the 7-methyl derivative (a representative mono-methyl analog) . The difference of 1.2 log units versus the parent translates to an approximately 16-fold higher octanol/water partition coefficient, which can be decisive for membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | Parent (1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one): XLogP3-AA = -0.2; 7-Methyl analog: LogP = 0.56 |
| Quantified Difference | vs Parent: Δ = +1.2 (~16-fold increase); vs 7-Methyl: Δ = +0.44 (~2.8-fold increase) |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and Chemsrc. |
Why This Matters
This quantifiable lipophilicity shift is a key consideration for procurement when designing fragment libraries with controlled permeability profiles, as even small changes in LogP can influence cellular uptake and off-target binding.
- [1] PubChem, CID 59539592, XLogP3-AA=1.0. https://pubchem.ncbi.nlm.nih.gov/compound/1380487-27-3 View Source
- [2] PubChem, CID 519250, XLogP3-AA=-0.2. https://pubchem.ncbi.nlm.nih.gov/compound/16328-62-4 View Source
